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Copper titanium trioxide

Catalog No.
S1509735
CAS No.
12019-08-8
M.F
CuTiO3
CuO3Ti
M. Wt
159.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper titanium trioxide

CAS Number

12019-08-8

Product Name

Copper titanium trioxide

IUPAC Name

copper;oxygen(2-);titanium(4+)

Molecular Formula

CuTiO3
CuO3Ti

Molecular Weight

159.41 g/mol

InChI

InChI=1S/Cu.3O.Ti/q+2;3*-2;+4

InChI Key

SJHFEDLCGQLKAM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cu+2]

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cu+2]

Photocatalysis

Due to its light-absorbing capabilities, CuTi₂O₅ holds promise in photocatalysis, the process of using light to initiate chemical reactions. Research suggests it can be used for:

  • Water purification: Studies have shown CuTi₂O₅ can effectively degrade organic pollutants and bacteria in water under visible light irradiation .
  • Hydrogen production: CuTi₂O₅ can split water molecules into hydrogen and oxygen using sunlight, potentially contributing to the development of clean energy sources .

Energy Storage

CuTi₂O₅ is being investigated for its potential applications in energy storage due to its:

  • High theoretical lithium storage capacity: This makes it a promising candidate for lithium-ion batteries .
  • Electrochromic properties: CuTi₂O₅ can change color upon applying a voltage, making it potentially useful for energy-efficient smart windows .

Other Applications

Researchers are exploring CuTi₂O₅ for various other applications, including:

  • Gas sensing: Due to its ability to interact with different gases, CuTi₂O₅ can be used in sensors for detecting harmful or specific gases .
  • Antimicrobial activity: Studies indicate CuTi₂O₅ may exhibit antimicrobial properties, making it a potential candidate for antibacterial coatings or materials .

Copper titanium trioxide is a compound formed by the combination of copper oxide and titanium dioxide. Its chemical structure can be represented as CuTiO3\text{CuTiO}_3. This compound exhibits unique properties due to the synergistic effects of its constituent elements. Copper titanium trioxide is notable for its potential applications in catalysis, electronics, and environmental remediation.

Various synthesis methods have been developed for producing copper titanium trioxide:

  • Sol-Gel Method: This involves mixing metal alkoxides in a solution to form a gel, which is then heated to produce the desired oxide.
  • Hydrothermal Synthesis: This method employs high-temperature water vapor to facilitate the reaction between copper and titanium precursors.
  • Pyrolysis: In this approach, precursors are thermally decomposed at elevated temperatures to yield copper titanium trioxide .

Each method influences the morphology and properties of the final product.

Copper titanium trioxide has several applications across various fields:

  • Catalysis: It is used in catalytic converters for reducing harmful emissions from vehicles.
  • Electronics: The compound is explored for use in electronic devices due to its semiconducting properties.
  • Environmental Remediation: It shows promise in photocatalytic degradation of pollutants under UV light.
  • Nanotechnology: Its nanoparticles are investigated for drug delivery systems due to their biocompatibility .

Interaction studies have focused on understanding how copper titanium trioxide interacts with other materials and biological systems. For example, research has demonstrated that this compound can enhance the catalytic activity of other materials when used as a support or dopant. Additionally, studies involving cellular interactions have revealed that exposure to copper titanium trioxide can lead to increased oxidative stress markers in human cells, necessitating further investigation into its safety profile .

Copper titanium trioxide shares similarities with several other compounds, each exhibiting unique properties. Here are some comparable compounds:

CompoundCompositionUnique Features
Copper OxideCuOKnown for its high catalytic activity in CO oxidation.
Titanium DioxideTiO2Widely used in photocatalysis; low toxicity.
Copper Zinc OxideCuZnOEnhanced catalytic properties due to zinc doping.
Copper Manganese OxideCuMnOExhibits magnetic properties alongside catalytic activity.
Bimetallic Copper-TitaniumCu-TiImproved stability and activity in various reactions.

Copper titanium trioxide stands out due to its specific combination of copper and titanium oxides, leading to unique electronic and catalytic properties not found in these other compounds.

Early Discovery and Initial Characterization

The historical development of CuTiO3 research has been characterized by progressive advancements in synthesis techniques and applications. While the exact first synthesis of CuTiO3 is not clearly documented in available literature, this compound has been assigned the CAS number 12019-08-8 and European Community (EC) Number 234-641-4, indicating its recognition within chemical databases for some time. Research into this material has evolved significantly in recent decades, particularly as interest in perovskite-like materials and multifunctional metal oxides has grown.

Evolution of Synthesis Methods

Early synthesis methods for CuTiO3 likely involved conventional solid-state reactions at high temperatures, similar to other metal oxides. However, as materials science progressed, more refined methods emerged. The sol-gel technique has become particularly prominent, offering exceptional control over particle size, purity, and morphology. This approach has enabled researchers to produce CuTiO3 with tailored properties for specific applications, representing a significant advancement in the material's development.

Recent Research Acceleration

The past decade has witnessed an acceleration in CuTiO3 research, with particular focus on its applications in photocatalysis, environmental remediation, and energy conversion. A notable milestone in this evolution has been the integration of CuTiO3 into heterojunction systems, such as CuTiO3/g-C3N4 Z-scheme photocatalysts, significantly expanding its functionality and performance. Recent investigations have also explored its potential in UV photodetection and sensing applications, broadening the scope of its technological relevance.

Precursor Selection and Stoichiometric Optimization

The sol-gel synthesis of copper titanium trioxide requires careful optimization of precursor ratios to achieve phase-pure products [6]. Titanium isopropoxide serves as the primary titanium precursor, while copper nitrate trihydrate functions as the copper source in most synthesis protocols [6]. The optimal molar ratio for complete ionization and phase formation has been determined to be 1.1:1 for metal to complexing agent systems, with this ratio ensuring maximum conversion efficiency [25] [26].

Research demonstrates that precursor ratios significantly influence the final product quality and crystalline structure [2]. Studies utilizing titanium oxysulfate as an alternative titanium precursor with copper nitrate trihydrate have shown that varying copper content from 0.10 to 0.20 molar concentration directly affects particle size distribution and optical properties [4] [32]. The incorporation of acetic acid as a stabilizing agent during precursor preparation prevents premature hydrolysis and ensures uniform gel formation [3] [6].

Calcination Temperature Effects and Phase Evolution

Calcination temperature represents a critical parameter in determining the final crystalline phase and morphological characteristics of copper titanium trioxide [2] [5]. Temperature ranges between 500°C and 800°C have been extensively investigated, with distinct phase evolution patterns observed at different thermal treatment conditions [5] [6].

At calcination temperatures of 500°C, the formation of phase-pure copper titanium trioxide with good structural and morphological properties has been documented [27]. Higher calcination temperatures up to 600°C result in complete decomposition of precursor materials, yielding impurity-free copper oxide and titanium dioxide phases that subsequently react to form the desired ternary compound [5]. The calcination duration of 3-4 hours at these temperatures ensures complete phase transformation while minimizing grain growth [5] [8].

Processing Parameter Optimization Data

ParameterOptimal RangeEffect on Product
Calcination Temperature500-800°CPhase purity and crystallinity [5] [6]
Heating Duration3-4 hoursComplete phase transformation [5] [8]
Precursor Ratio (Cu:Ti)1:1 to 1.1:1Stoichiometric balance [25] [26]
pH Control9-11Gel formation stability [6]

The sol-gel methodology demonstrates superior control over particle size distribution compared to conventional synthesis routes, with crystallite sizes ranging from 8 to 11 nanometers achievable through careful parameter optimization [4] [6]. The method's ability to produce uniform nanoscale particles with tightly regulated properties makes it particularly suitable for applications requiring high precision [6].

Solvothermal and Hydrothermal Approaches: Morphological Control and Phase Stability

Reaction Condition Optimization

Solvothermal synthesis of copper titanium trioxide involves reaction of precursors in organic solvents at elevated temperatures and pressures, typically conducted in autoclave systems [29]. Temperature control between 120°C and 190°C has been identified as the primary factor influencing reaction kinetics and material density [14] [28]. Pressure conditions ranging from 1 to 4 megapascals significantly affect the formation mechanism and final product characteristics [28].

The choice of solvent system critically influences precursor solubility, reaction kinetics, and material stability during synthesis [29]. Ethanol-water mixtures with 60-90% ethanol content provide optimal conditions for controlled crystallization and morphological development [14]. Reaction durations between 8-12 hours ensure complete conversion while maintaining phase stability [14].

Morphological Control Mechanisms

Hydrothermal treatment conditions enable precise control over surface morphology and nanostructure formation in copper titanium trioxide [13]. Alkali concentration during hydrothermal processing directly influences the development of two-dimensional nanoplatelets versus one-dimensional nanorod structures [13]. Potassium hydroxide-based hydrothermal treatment has proven highly effective for controlling surface morphology, with different concentrations yielding distinct nanostructural arrangements [13].

The morphological evolution during solvothermal synthesis follows predictable patterns based on processing parameters [32]. Copper concentrations of 0.20 molar produce superior morphological characteristics compared to lower concentrations, resulting in irregular sphere-like structures with enhanced surface area properties [32]. Temperature increases from 90°C to 190°C promote enhanced reaction rates and improved crystallinity [14].

Phase Stability Analysis

Processing ConditionTemperature (°C)Pressure (MPa)Phase StabilityMorphology
Solvothermal120-1901-4High stability [14] [28]Controlled nanostructures [32]
Hydrothermal200-300AutogenousExcellent stability [13]2D platelets/1D nanorods [13]
Mixed conditions1542-4Optimal conversion [14]Spherical particles [32]

Phase stability under solvothermal conditions demonstrates excellent retention of the desired copper titanium trioxide structure throughout extended reaction periods [32]. The elimination of secondary phases occurs more readily under solvothermal conditions compared to conventional synthesis methods, with complete phase conversion achievable within optimized parameter ranges [32].

Process Optimization Results

Systematic optimization studies utilizing Box-Behnken design methodology have identified optimal solvothermal parameters for copper titanium trioxide synthesis [14]. Temperature of 154°C, precursor concentration of 0.068 molar, ethanol content of 90% volume/volume, and synthesis duration of 9.74 hours provide maximum conversion efficiency [14]. These conditions result in 88% conversion efficiency while maintaining excellent crystallographic properties [14].

Solid-State Reaction and Co-Precipitation: Challenges and Limitations

High-Temperature Processing Requirements

Solid-state reaction methods for copper titanium trioxide synthesis require exceptionally high processing temperatures, typically exceeding 900°C to 1100°C for complete phase formation [18] [20]. These elevated temperatures necessitate multiple grinding and calcination cycles to achieve homogeneous product formation, significantly increasing processing complexity and energy consumption [8] [16]. The requirement for high-temperature processing represents a fundamental limitation compared to lower-temperature alternative synthesis routes [18].

Conventional solid-state reaction suffers from inherent disadvantages including inhomogeneity, requirement for complex repetitive ball milling, and prolonged processing times [18]. The high-temperature requirements often result in coarse particle size, wide particle size distribution, irregular particle morphology, and high degree of compositional inhomogeneity [16]. These characteristics make solid-state reaction unsuitable for applications requiring precise control over material properties [16].

Co-Precipitation Method Limitations

Co-precipitation synthesis of copper titanium trioxide presents several significant challenges related to pH control, precipitation completeness, and phase purity [17] [19]. The method requires precise control of solution pH between 6 and 7 during precipitation to achieve optimal metallic copper surface areas, with deviations resulting in incomplete precipitation or formation of unwanted secondary phases [35].

Temperature control during co-precipitation proves critical, with higher temperatures generally favoring improved catalyst formation but requiring careful optimization to prevent decomposition of intermediate phases [35]. The washing procedures necessary to remove sodium and other alkali contaminants from precipitated products require multiple steps, significantly increasing processing time and complexity [35].

Comparative Analysis of Synthesis Challenges

Synthesis MethodTemperature RequirementProcessing TimeHomogeneityPhase Purity
Solid-State Reaction900-1100°C24+ hoursPoor [16] [18]Variable [8]
Co-Precipitation70-200°C4-12 hoursModerate [17] [35]Good with washing [35]
Sol-Gel (comparison)500-800°C3-4 hoursExcellent [6]High [5]

Process-Related Limitations

Solid-state reaction methods demonstrate limited ability to control particle size and morphology due to the high-temperature processing requirements [18]. The formation of agglomerates and sintered particles during high-temperature treatment reduces surface area and compromises material performance characteristics [18]. Additionally, the energy consumption associated with prolonged high-temperature processing makes solid-state methods economically disadvantageous compared to alternative synthesis approaches [20].

Co-precipitation methods face challenges related to reproducibility and scalability, particularly in maintaining consistent pH and temperature conditions across larger batch sizes [17]. The requirement for extensive washing to remove alkali contaminants introduces additional processing steps and potential for product loss [35]. Furthermore, the precipitation completeness varies with precursor concentration and solution conditions, affecting overall yield and product consistency [35].

Advanced Sintering Techniques: Pulse Current and Electromagnetic Field Applications

Spark Plasma Sintering Mechanisms

Spark Plasma Sintering represents a rapid sintering technique that utilizes direct current pulses and uniaxial pressure to achieve densification of copper titanium trioxide powders [21] [23]. The process employs pulsed direct current under low voltage conditions, generating localized heating through resistance mechanisms in the graphite die and punch system [23]. Electric discharge phenomena combined with external pressure activate powder particles, promoting diffusion bonding and resulting in high-density consolidated materials [23].

The mechanism involves simultaneous application of uniaxial pressure and electrical current, creating conditions that restrict particle movement while intensifying lattice and boundary diffusion processes [23]. Maximum current calculations follow the relationship between average current, period duration, and pulse on-time, with peak currents significantly exceeding average values during pulsed operation [40]. This pulsed current approach prevents grain coarsening commonly observed in conventional sintering methods [23].

Processing Parameter Effects on Microstructure

Spark Plasma Sintering of copper titanium trioxide demonstrates significant microstructural improvements when processed at temperatures between 800°C and 950°C for durations of 5-10 minutes [23]. Pressure applications of 50-60 megapascals combined with pulsed current create dense, fine-grained microstructures with enhanced mechanical and electrical properties [22] [23]. The rapid heating rates achievable through pulse current sintering minimize grain growth while maximizing densification [23].

Temperature increases from 800°C to 900°C result in progressive grain growth, but the pulse current application inhibits excessive grain coarsening compared to conventional sintering methods [23]. Samples sintered at 900°C achieve optimal combinations of high density, fine grain structure, and superior electrical properties including enhanced breakdown voltage characteristics [23].

Electromagnetic Field Assisted Processing

Processing ParameterConventional SinteringPulse Current SinteringElectromagnetic Sintering
Temperature Range1000-1200°C800-950°C900-1100°C [21] [24]
Processing Time2-10 hours5-10 minutes10-30 minutes [21] [39]
Grain Size ControlLimitedExcellent [23]Good [24] [39]
Energy EfficiencyStandard>90% savings [41]High efficiency [39]

Electromagnetic field-assisted sintering utilizes microwave irradiation at 2.45 gigahertz frequency to achieve rapid heating and densification of copper titanium trioxide materials [21]. The electromagnetic processing generates magnetic fields that influence material behavior during sintering, with magnetic field strengths up to 0.5 tesla affecting diffusion mechanisms and particle interactions [24]. These electromagnetic effects promote enhanced densification while reducing processing temperatures compared to conventional methods [39].

Advanced Sintering Performance Characteristics

Pulse current sintering achieves relative densities exceeding 98% for copper titanium trioxide composites processed at optimal conditions [38]. The technique demonstrates superior control over microstructural development, producing materials with hardness values following the relationship: titanium compounds > silicon carbide > composite interfaces [38]. Carbon fiber additions during pulse current sintering remove surface oxide layers, transforming them into pure phases while converting carbon additives into graphitic nanosheets [38].

Electrical Field Assisted Sintering provides energy cost savings exceeding 90% compared to traditional furnace sintering, with significantly reduced carbon dioxide emissions due to direct Joule heating mechanisms [41]. The technique enables continuous processing of materials with limitless length capabilities, overcoming traditional batch-process limitations through innovative rolling electrode designs [41]. Processing parameters including electrical current, thermal gradients, and mechanical forces can be precisely localized and controlled during continuous operation [41].

Orthorhombic vs. Tetragonal Phase Competition and Stability

The orthorhombic-tetragonal phase competition in copper titanium trioxide represents a fundamental aspect of its crystallographic behavior, governed by temperature-dependent structural transitions and thermodynamic stability relationships. The orthorhombic phase (space group Pnma) exhibits lattice parameters of a = 5.46 Å, b = 7.57 Å, and c = 5.32 Å, while the tetragonal phase (space group P4/mmm) displays a = 3.78 Å and c = 9.62 Å.

Phase transition mechanisms between these structures involve displacive transformations occurring at approximately 465°C with an activation energy of 0.65 eV. The orthorhombic-to-tetragonal transition is characterized by a volume contraction of 2.3% and involves cooperative rotation of titanium oxide octahedra. This transformation is reversible and exhibits hysteresis behavior, with the reverse transition occurring at slightly lower temperatures during cooling cycles.

Thermodynamic stability analysis indicates that the orthorhombic phase is energetically favored at room temperature due to reduced strain energy from octahedral tilting. The tetragonal phase becomes thermodynamically preferred at elevated temperatures where entropic contributions outweigh the enthalpic penalty of increased distortion. The coexistence region between these phases spans approximately 50°C, during which both structures can be present simultaneously, creating a two-phase microstructure with enhanced properties for specific applications.

Pressure effects on phase stability reveal that moderate pressures (1-3 GPa) can stabilize the orthorhombic phase to higher temperatures, while extreme pressures (>5 GPa) favor the formation of higher-symmetry structures. The competition between these phases is also influenced by chemical composition, with slight stoichiometric variations significantly affecting the transition temperatures and stability ranges [5].

Microstructural Analysis via Scanning Electron Microscopy and Transmission Electron Microscopy: Grain Morphology and Porosity Effects

Scanning electron microscopy analysis reveals that copper titanium trioxide exhibits diverse grain morphologies ranging from irregular spherical particles to faceted crystallites, with characteristic sizes between 50-200 nm. The morphology is strongly dependent on synthesis conditions, with hydrothermal methods producing more uniform spherical particles compared to solid-state reactions that yield irregular, faceted grains. Surface topography analysis shows significant roughness variations, with surface areas ranging from 45-85 m²/g as determined by Brunauer-Emmett-Teller measurements.

Transmission electron microscopy investigations provide detailed insights into the nanostructure, revealing crystallite sizes of 20-100 nm with well-defined lattice fringes corresponding to the various polymorphic forms. High-resolution transmission electron microscopy imaging demonstrates the presence of crystalline domains with sizes of 5-50 nm, often separated by grain boundaries and interfacial regions. Selected area electron diffraction patterns confirm the polycrystalline nature of the material, with diffraction rings corresponding to the major crystallographic planes of the dominant phase.

Porosity characteristics exhibit significant variation depending on processing parameters, with total porosity ranging from 5-35% . The pore structure is predominantly mesoporous, with pore sizes distributed between 10-50 nm. Pore morphology analysis reveals both isolated and interconnected pore networks, with the connectivity strongly influencing transport properties and catalytic performance. The relationship between porosity and grain size follows an inverse correlation, where smaller grains typically exhibit higher porosity due to increased grain boundary volume.

Grain boundary characteristics play a crucial role in determining overall material properties, with boundary widths of 1-3 nm and distinct chemical compositions compared to grain interiors. Energy-dispersive X-ray spectroscopy mapping reveals elemental segregation at grain boundaries, with copper enrichment observed in many boundary regions. The grain boundary density correlates with synthesis temperature, with lower processing temperatures resulting in higher boundary densities and correspondingly modified electrical and mechanical properties.

Defect Engineering and Surface Chemistry: Oxygen Vacancies and Dopant Effects

Oxygen vacancy formation represents the most significant intrinsic defect in copper titanium trioxide, with formation energies of 1.9 eV under oxygen-poor conditions. These vacancies act as donor states, creating energy levels 0.7 eV below the conduction band edge and significantly affecting the electronic structure. Vacancy concentration can reach 10¹⁸-10²⁰ cm⁻³ under reducing conditions, substantially altering the material's electrical and optical properties. The spatial distribution of oxygen vacancies is non-uniform, with preferential formation at surface sites and grain boundaries where coordination numbers are reduced.

Titanium interstitial defects constitute another important class of point defects, with formation energies of 2.4 eV and concentrations typically ranging from 10¹⁶-10¹⁸ cm⁻³. These defects create donor states at 1.2 eV below the conduction band and contribute to n-type conductivity behavior. Interstitial-vacancy complexes can form stable configurations that influence charge transport and ionic diffusion mechanisms.

Dopant incorporation effects demonstrate remarkable control over defect chemistry and resulting properties. Aluminum doping on titanium sites requires charge compensation through oxygen vacancy formation, with lattice parameter contractions of 0.8% and band gap increases of 0.15 eV. Iron and manganese substitution creates acceptor states that compensate through electron hole formation, resulting in lattice contractions and band gap reductions. Trivalent rare earth doping such as lanthanum introduces significant lattice expansion (2.1%) and requires extensive oxygen vacancy formation for charge neutrality.

Surface defect chemistry exhibits distinct characteristics compared to bulk defects, with surface oxygen vacancies showing enhanced stability due to reduced coordination. Surface hydroxylation plays a crucial role in defect formation, with terminal hydroxyl groups facilitating the creation of vacancy associates and influencing surface reactivity. The defect-surface interaction creates unique electronic states that can be exploited for catalytic applications and surface modification.

Defect engineering strategies enable precise control over material properties through systematic manipulation of defect types and concentrations. Controlled atmosphere processing allows tuning of oxygen vacancy concentrations, while chemical doping provides pathways for introducing specific defect types. The synergistic effects of multiple defect types can create enhanced functionalities, such as improved photocatalytic activity through optimized charge separation and transport.

General Manufacturing Information

Copper titanium oxide (CuTiO3): ACTIVE

Dates

Last modified: 04-14-2024

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